Multi-Target Pharmacological Breadth: Analgesic, Anti-Inflammatory, and Anti-Microbial Activity at Defined Doses
Compounds of the 6-, 7-, or 8-cycloalkyl-4-oxoquinoline-3-carboxylic acid class — within which 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is explicitly claimed — exhibit a polypharmacological profile encompassing analgesic, anti-inflammatory, antibacterial, antifungal, antiviral, and histamine-liberation-inhibiting activities, all at defined dose ranges [1]. In contrast, the unsubstituted parent compound 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) and simple 8-aryl analogs (e.g., 8-phenyl) lack comparable breadth of documented in vivo pharmacological activity in a single chemotype [2]. The 8-cyclohexyl compound thus offers a single starting scaffold for multi-target lead optimization programs.
| Evidence Dimension | Multi-target in vivo pharmacological activity profile (analgesic, anti-inflammatory, anti-infective, anti-allergic) |
|---|---|
| Target Compound Data | Analgesic (mouse writhing test): active at 1–100 mg/kg p.o.; Anti-inflammatory (rat kaolin edema): active at 1–100 mg/kg p.o.; Antibacterial (incorporation test): active from ~0.2 µg/mL against S. aureus, E. coli, P. aeruginosa, K. pneumoniae, S. typhimurium, and others; Antifungal: active from ~10 µg/mL against M. canis, T. mentagrophytes, A. fumigatus; Antiviral (Coxsackie B1 mouse model): increased mean survival at 125–500 mg/kg p.o.; Antiviral (Herpes simplex mouse model): effective at 250–500 mg/kg p.o.; Histamine liberation inhibition (rat peritoneal mast cells): effective in vitro at 0.003–0.030 mg/mL [1]. |
| Comparator Or Baseline | Parent 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0): No comparable multi-target in vivo pharmacological profile documented; primarily studied as a synthetic intermediate and as a weak dehydrogenase inhibitor (I₅₀ for malate dehydrogenase = 94 µM; I₅₀ for lactate dehydrogenase = 140 µM) [2]. |
| Quantified Difference | 8-Cyclohexyl class compounds demonstrate 5 distinct pharmacological activity domains at defined dosing ranges vs. parent compound showing only weak, single-target enzyme inhibition. Antibacterial potency reaches ≤0.2 µg/mL for the class [1] vs. no reported antibacterial activity for the unsubstituted parent at comparable concentrations [2]. |
| Conditions | In vivo mouse writhing test (phenyl-p-benzoquinone), rat kaolin edema model, in vitro bacterial incorporation test, in vivo Coxsackie B1 and Herpes simplex mouse infection models, in vitro rat peritoneal mast cell histamine release assay [1]. |
Why This Matters
For discovery programs requiring a single, well-characterized scaffold with demonstrated polypharmacology suitable for analgesic/anti-inflammatory/anti-infective lead optimization, the 8-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid scaffold offers a quantitatively documented, multi-target starting point not available from the unsubstituted parent or simpler 8-substituted analogs.
- [1] US3960868A. Derivatives of 6,7 or 8 cycloalkyl 4-oxo quinoline 3 carboxylic acid. Published 1976-06-01. Assigned to Ciba-Geigy AG. Columns 2–4. View Source
- [2] Baker BR, Bramhall RR. Irreversible enzyme inhibitors. 191. Hydrophobic bonding to some dehydrogenases by 6-, 7-, or 8-substituted-4-hydroxyquinoline-3-carboxylic acids. J Med Chem. 1972 Mar;15(3):235-237. doi:10.1021/jm00273a007. View Source
